((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride
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Overview
Description
((1R,5S)-3-Oxabicyclo[310]hexan-1-yl)methanamine hydrochloride is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields of the desired product . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield different oxirane derivatives, while substitution reactions can produce a range of substituted bicyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds .
Biology and Medicine
Its bicyclic structure can be used to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .
Industry
In the industrial sector, this compound can be used in the synthesis of materials with unique properties, such as polymers or advanced materials for electronic applications .
Mechanism of Action
The mechanism of action of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. The exact pathways involved will depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-Bicyclo[3.1.0]hexan-3-ol: This compound shares a similar bicyclic structure but lacks the oxirane ring and amine group.
8-Oxabicyclo[3.2.1]octane: This compound has a similar oxirane ring but differs in the overall ring structure and substituents.
Uniqueness
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride is unique due to its specific combination of an oxirane ring fused to a cyclopropane ring and the presence of an amine group. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-3-6-1-5(6)2-8-4-6;/h5H,1-4,7H2;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFSWYNCDCOFJK-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(COC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(COC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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